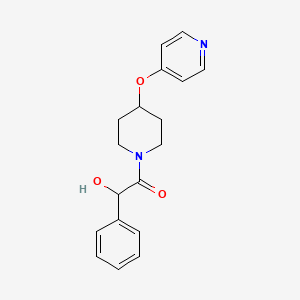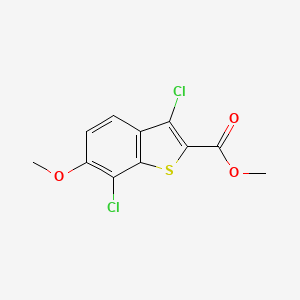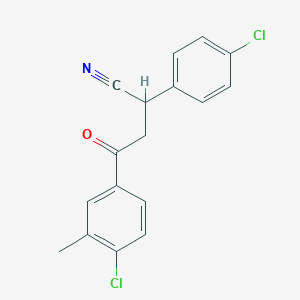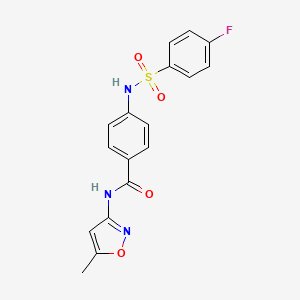
2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-hydroxypyridine with piperidine under basic conditions to form the pyridin-4-yloxy piperidine intermediate. This intermediate is then reacted with benzaldehyde in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-2-phenyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)ethanone
- 2-Hydroxy-2-phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
- 2-Hydroxy-2-phenyl-1-(4-(quinolin-4-yloxy)piperidin-1-yl)ethanone
Uniqueness
2-Hydroxy-2-phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and development.
Propiedades
IUPAC Name |
2-hydroxy-2-phenyl-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(14-4-2-1-3-5-14)18(22)20-12-8-16(9-13-20)23-15-6-10-19-11-7-15/h1-7,10-11,16-17,21H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEWALSOVYSXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile](/img/structure/B2776402.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2776405.png)


![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2776410.png)
![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2776411.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)
![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)

